2',3,3'-Trichloro-2,4-bipyridine
Description
2',3,3'-Trichloro-2,4-bipyridine is a chlorinated bipyridine derivative characterized by three chlorine substituents at the 2', 3, and 3' positions of the bipyridine scaffold. Bipyridines are aromatic heterocyclic compounds with two pyridine rings connected by a single bond. Chlorination at specific positions significantly alters their electronic properties, reactivity, and applications in coordination chemistry, catalysis, and pharmaceuticals. However, direct experimental data for 2',3,3'-Trichloro-2,4-bipyridine are notably absent in the provided evidence, necessitating comparisons with structurally analogous chlorinated bipyridines.
Properties
CAS No. |
1020253-82-0 |
|---|---|
Molecular Formula |
C10H5Cl3N2 |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2,3-dichloro-4-(3-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-2-1-4-14-9(7)6-3-5-15-10(13)8(6)12/h1-5H |
InChI Key |
XRBHCIZZHAERLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C(=NC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,3’-Trichloro-2,4-bipyridine typically involves the chlorination of 2,4-bipyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction temperature is usually maintained between 50°C and 80°C to ensure complete chlorination .
Industrial Production Methods: On an industrial scale, the production of 2’,3,3’-Trichloro-2,4-bipyridine follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves large-scale chlorination in a continuous flow reactor, allowing for better control over reaction parameters and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2’,3,3’-Trichloro-2,4-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used under reflux conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products:
Substitution Reactions: Products include hydroxylated, aminated, or alkylated bipyridine derivatives.
Oxidation Reactions: Major products are N-oxides of 2’,3,3’-Trichloro-2,4-bipyridine.
Reduction Reactions: Products include partially or fully dechlorinated bipyridine derivatives.
Scientific Research Applications
2’,3,3’-Trichloro-2,4-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is utilized in proteomics research for studying protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of biologically active molecules.
Industry: The compound is employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,3,3’-Trichloro-2,4-bipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and material science. The compound can also interact with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on structurally related chlorinated bipyridines, including dichloro- and trichloro-substituted derivatives, to infer properties and applications of 2',3,3'-Trichloro-2,4-bipyridine.
Table 1: Structural and Physicochemical Properties of Selected Chlorinated Bipyridines
Key Comparisons:
Electronic Effects :
- Chlorine substituents in bipyridines act as electron-withdrawing groups, reducing electron density on the aromatic rings. For example, 2,2'-Dichloro-4,4'-bipyridine (CAS 53344-74-4) is used as a ligand in ruthenium complexes due to its ability to stabilize metal centers via σ-donation and π-backbonding .
- In contrast, 6,6'-Dichloro-2,2'-bipyridine (CAS 53344-72-2) exhibits altered absorption spectra compared to unsubstituted bipyridines, suggesting applications in optoelectronic materials .
Reactivity and Stability: Chlorinated bipyridines are prone to photodegradation and hydrolysis under specific conditions.
Toxicity and Safety: Chlorinated aromatic compounds often exhibit toxicity due to bioaccumulation and persistence.
Synthetic Challenges :
- Chlorination patterns influence synthetic routes. For example, 2,2'-Dichloro-4,4'-bipyridine is synthesized via Ullmann coupling or direct chlorination, requiring precise control to avoid over-halogenation . The trichloro analog (target compound) would demand even stricter regioselective conditions.
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